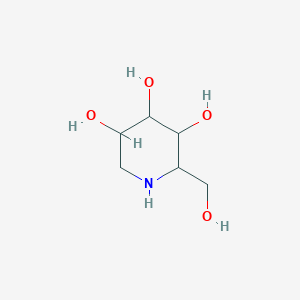

2-(Hydroxymethyl)piperidine-3,4,5-triol

説明

Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBIFEVIBLOUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864871 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19130-96-2 | |

| Record name | 1-Deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 °C | |

| Record name | 1-Deoxynojirimycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxymethyl Piperidine 3,4,5 Triol and Its Analogues

De Novo Synthesis Approaches

Chiral Pool Strategy from Carbohydrates (e.g., D-Glucose, D-Ribose, Sugar Lactones)

The chiral pool strategy leverages the readily available and stereochemically rich nature of carbohydrates as starting materials. D-glucose, in particular, serves as a common precursor for the synthesis of DNJ. wikipedia.orgresearchgate.netnih.gov The biosynthesis of DNJ in organisms like Bacillus subtilis begins with D-glucose, which is converted to fructose-6-phosphate (B1210287) through glycolysis. wikipedia.org Chemical syntheses often mimic this by utilizing D-glucose or its derivatives.

One approach involves the insertion of an amino functionality at the C-5 position of D-glucose with an inversion of configuration, followed by imine formation with the latent aldehyde at C-1 and subsequent reduction to form the piperidine (B6355638) skeleton. researchgate.net Syntheses have also been developed starting from D-glucono-δ-lactone. researchgate.net Furthermore, D-fructose has been used as an inexpensive starting material for the stereoselective synthesis of 1-deoxymannojirimycin (B1202084) (DMJ), an isomer of DNJ. nih.gov The versatility of this strategy is highlighted by the synthesis of eight different configurational isomers of 1-deoxynojirimycin (B1663644) starting from a single chiral cyanohydrin, which itself is accessible from crotonaldehyde. amsterdamumc.nl

Table 1: Examples of Chiral Pool Synthesis Starting Materials This table is interactive. You can sort and filter the data.

| Starting Material | Target Compound/Intermediate | Key Synthetic Step | Reference |

|---|---|---|---|

| D-Glucose | 1-Deoxynojirimycin (DNJ) | Insertion of amino group at C-5, imine formation, reduction | researchgate.net |

| D-Glucono-δ-lactone | DNJ Derivatives | Stereoselective intramolecular Huisgen reaction | researchgate.net |

| D-Fructose | 1-Deoxymannojirimycin (DMJ) | Stereoselective synthesis from ketonitrone intermediate | nih.gov |

| D-Ribose | Polyhydroxy piperidine azasugars | Formation of enantiomeric precursors | nih.gov |

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a cornerstone reaction for forming the piperidine ring in iminosugar synthesis. rsc.org This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.com It provides a controlled way to form the critical carbon-nitrogen bonds of the heterocyclic ring. masterorganicchemistry.com

A notable three-step synthesis of L-ido-1-deoxynojirimycin derivatives starts from 2,3,4,6-tetra-O-benzyl-D-glucopyranose. rsc.orgrsc.org The key steps include an Iridium-catalyzed reductive amination in water, a "borrowing hydrogen" process under neat conditions, and a final debenzylation. rsc.orgrsc.org In many synthetic routes based on carbohydrates, a common sequence involves the oxidation of the 5-hydroxyl group to a ketone, followed by intramolecular reductive amination using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to facilitate cyclization. rsc.orgmasterorganicchemistry.com NaBH₃CN is often preferred as it can selectively reduce the imine intermediate in the presence of the initial aldehyde or ketone. masterorganicchemistry.com

Table 2: Reductive Amination Reagents and Conditions This table is interactive. You can sort and filter the data.

| Substrate | Amine Source | Catalyst/Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,3,4,6-tetra-O-benzyl-D-glucopyranose | Benzylamine | Cyclometallated iridium complex (0.2 mol%) / HCOOH–HCOONa buffer | 90 °C, 10 h | Amino alcohol intermediate | rsc.org |

| Iodo-ketose | Ammonium acetate (B1210297) (AcONH₄) | Sodium cyanoborohydride (NaCNBH₃) | 80 °C, 18 h, aqueous media | 1-Deoxymannojirimycin (DMJ) | acs.org |

| Aldehyde/Ketone | Primary Amine | Sodium cyanoborohydride (NaBH₃CN) | General | Secondary Amine | masterorganicchemistry.com |

Intramolecular Cyclization Reactions in Polyhydroxylated Systems

Intramolecular cyclization is the key ring-forming step in many syntheses of polyhydroxylated piperidines. This reaction creates the heterocyclic core of the iminosugar. In the biosynthesis of DNJ in Bacillus subtilis, a crucial step is the C2-N-C6 cyclization of a 6-oxo intermediate derived from 2-amino-2-deoxy-D-mannitol. wikipedia.org

Chemical syntheses employ various strategies to achieve this ring closure. One method involves the tributyltin hydride-induced radical cyclization of an oxime ether derived from D-glucose to produce key aminocyclopentitol intermediates that can be converted to DNJ. researchgate.net Another strategy uses an intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes, which produces heterocyclic rings with high stereoselectivity. organic-chemistry.org Electroreductive cyclization represents a modern, green chemistry approach, where an imine and a terminal dihaloalkane react in a flow microreactor to form piperidine derivatives. nih.gov This method avoids the use of toxic reagents and often proceeds in good yields. nih.gov

Tandem Reactions in Iminosugar Synthesis

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operational step without isolating intermediates. This approach is valuable for building complex molecules like iminosugars. A practical synthesis of cyclic ketimine-type iminosugars was developed based on a tandem addition-cyclization reaction of a Grignard reagent to an ω-methanesulfonylglycononitrile. acs.orgnih.gov This method allows for the versatile introduction of different side chains. acs.org

Another powerful example is a one-step amination–cyclization cascade reaction for synthesizing N-substituted iminosugars from iodo-pentoses and hexoses in aqueous media. acs.org This process combines imine formation and intramolecular displacement of an iodide to form the cyclic imine, which is then stereoselectively reduced. acs.org This approach is highly atom-economic, minimizes the use of protecting groups, and allows for the direct incorporation of N-substituents, leading to high-yielding syntheses of derivatives like N-butyl-DMJ and N-benzyl-DMJ. acs.org

Derivatization Strategies for Structural Modification and Functional Diversification

Modification of the core 2-(hydroxymethyl)piperidine-3,4,5-triol structure is essential for developing analogues with improved or novel biological activities. The piperidine nitrogen is a primary target for such modifications.

N-Alkylation and N-Derivatization of the Piperidine Nitrogen

N-alkylation and N-derivatization of the piperidine nitrogen of DNJ have led to the development of clinically approved drugs and a wide array of potent enzyme inhibitors. nih.govrsc.org The addition of various substituents to the nitrogen atom can significantly impact the compound's inhibitory activity and selectivity. nih.gov For instance, the N-alkylated DNJ derivatives Miglitol and Miglustat are used clinically to treat type-II diabetes and Gaucher's disease, respectively. rsc.org

Synthetic strategies often involve reacting the DNJ core with an appropriate alkylating agent. For example, derivatives have been synthesized by linking DNJ with chrysin (B1683763) via alkyl chains of varying lengths in the presence of K₂CO₃ in DMF. nih.gov Research has shown that increasing the lipophilicity through N-alkylation can enhance biological activity; for instance, adding a dodecyl group to a polyhydroxy piperidine resulted in a threefold increase in inhibitory potency. nih.gov The synthesis of N-substituted DNJ derivatives has been achieved through a "borrowing hydrogen" process catalyzed by an iridium complex, showcasing a versatile catalytic approach to N-functionalization. rsc.org

Table 3: Examples of N-Derivatization of 1-Deoxynojirimycin (DNJ) This table is interactive. You can sort and filter the data.

| DNJ Core | Reagent/Substituent | Reaction Condition | Resulting Derivative | Reference |

|---|---|---|---|---|

| 1-Deoxynojirimycin | 7-bromo-chrysin derivative (undecane linker) | K₂CO₃, DMF, 80 °C | DNJ-chrysin conjugate | nih.gov |

| Polyhydroxy piperidine | Dodecyl group | N-alkylation | N-dodecyl derivative | nih.gov |

| L-ido-amine intermediate | Various aldehydes/ketones | [Cp*Ir(NH₃)₃]I₂ catalyst, neat conditions | N-substituted L-ido-DNJ derivatives | rsc.org |

O-Alkylation and O-Derivatization of Hydroxyl Groups

The hydroxyl groups of 2-(hydroxymethyl)piperidine-3,4,5-triol and its analogues offer multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potentially enhanced biological activities. O-alkylation and other O-derivatizations are common strategies to alter the polarity, lipophilicity, and binding interactions of these iminosugars.

Common derivatization techniques for hydroxyl groups include esterification, etherification, and silylation. researchgate.netnih.govresearchgate.net Esterification is often achieved using acyl chlorides or anhydrides, while etherification can be performed via the Williamson ether synthesis. researchgate.net Silylation, using reagents like trimethylsilyl (B98337) chloride, provides a means to protect hydroxyl groups during multi-step syntheses. researchgate.net The choice of derivatizing agent and reaction conditions is crucial for achieving regioselectivity, especially when multiple hydroxyl groups are present. nih.gov For instance, selective protection and deprotection strategies are often employed to modify a specific hydroxyl group within the molecule.

The introduction of alkyl chains or other functional groups can significantly impact the biological profile of the parent iminosugar. For example, N-alkylation in combination with O-derivatization has been explored to create ligands for human lysosomal β-glucocerebrosidase. mdpi.com These modifications can lead to derivatives with improved pharmacokinetic properties or enhanced inhibitory activity against target enzymes. nih.gov

Table 1: Examples of O-Derivatization Reactions on Iminosugar Analogues

| Starting Material | Reagent(s) | Product | Purpose of Derivatization |

| Protected Iminosugar | Acyl Chloride/Anhydride | O-Acylated Iminosugar | Alter lipophilicity, introduce functional handles |

| Protected Iminosugar | Alkyl Halide, Base | O-Alkylated Iminosugar | Modify polarity, enhance binding interactions |

| Iminosugar | Silylating Agent (e.g., TMSCl) | O-Silylated Iminosugar | Protection of hydroxyl groups for further synthesis |

This table provides a generalized overview of common O-derivatization reactions.

Synthesis of Branched Iminosugars with C-Substituents

The introduction of carbon-based substituents directly onto the piperidine ring of 2-(hydroxymethyl)piperidine-3,4,5-triol and its analogues leads to the formation of branched iminosugars. These modifications can profoundly alter the shape and electronic properties of the molecule, potentially leading to enhanced or novel biological activities.

The synthesis of C-branched iminosugars often involves the addition of organometallic reagents to electrophilic intermediates, such as iminium ions or keto-sugars. For example, the addition of Grignard reagents or organolithium compounds to suitably protected sugar derivatives can create new carbon-carbon bonds. Another common strategy is the use of Wittig-type reactions to introduce carbon substituents.

A notable example is the synthesis of C-alkylated l-ido-deoxynojirimycin derivatives. rsc.org While the parent l-ido-DNJ showed no affinity for human lysosomal acid α-glucosidase (GAA), the introduction of a methyl or ethyl group at the C-5 position resulted in a significant increase in binding affinity. rsc.org This highlights how a seemingly minor structural modification can dramatically alter the biological activity of an iminosugar. Docking studies revealed that the introduced alkyl chains occupy specific pockets within the enzyme's active site, thereby altering the binding orientation of the entire molecule. rsc.org

The synthesis of carbon-branched pyrrolizidines has also been reported, further expanding the structural diversity of iminosugar analogues. nih.gov These complex bicyclic structures can be accessed through multi-step synthetic sequences, often involving key steps like Staudinger/aza-Wittig ring expansion or ring-closing metathesis. nih.gov

Table 2: Impact of C-Alkylation on the Biological Activity of l-ido-Deoxynojirimycin

| Compound | Substituent at C-5 | Ki for human GAA (μM) |

| l-ido-DNJ | H | No affinity |

| 5-C-methyl-l-ido-DNJ | CH3 | 0.060 |

Data sourced from a study on C-alkylated l-iminosugars. rsc.org

Incorporation of Diverse Chemical Moieties (e.g., Silicon Chemistry, Triazole Hybrids)

To further expand the chemical space and biological potential of 2-(hydroxymethyl)piperidine-3,4,5-triol analogues, researchers have explored the incorporation of diverse chemical moieties, including silicon-containing groups and triazole rings.

Silicon Chemistry: The introduction of silicon into iminosugar scaffolds is a relatively recent area of exploration. Silyl (B83357) groups can be incorporated to modify the physicochemical properties of the parent molecule, such as its lipophilicity and metabolic stability. Silyl-iminosugar derivatives can be synthesized through various methods, including the hydrosilylation of unsaturated precursors or the reaction of silyl nucleophiles with electrophilic sugar derivatives.

Triazole Hybrids: The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the efficient synthesis of triazole-iminofuran hybrids. researchgate.net This reaction is highly efficient and regioselective, allowing for the straightforward linkage of an iminosugar scaffold to a wide variety of other molecules. researchgate.netnih.gov Triazole rings are known to be metabolically stable and can participate in hydrogen bonding and other non-covalent interactions, making them attractive components for drug design. researchgate.netnih.gov

For instance, novel triazole- and tetrazole-fused iminosugars have been designed and synthesized as potential inhibitors of superoxide (B77818) dismutase fibrillation, which is associated with amyotrophic lateral sclerosis (ALS). nih.gov In these hybrids, the iminosugar moiety provides a scaffold that mimics the natural substrate of an enzyme, while the triazole or tetrazole portion can be modified to fine-tune the binding affinity and selectivity. beilstein-journals.orgnih.gov

Table 3: Synthetic Approaches for Incorporating Diverse Moieties into Iminosugars

| Moiety | Synthetic Strategy | Key Reaction | Potential Advantages |

| Silicon | Hydrosilylation, Nucleophilic addition | Reaction of a silyl hydride or silyl nucleophile | Modified lipophilicity, improved metabolic stability |

| Triazole | Click Chemistry (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition | High efficiency, modularity, metabolic stability |

Stereoselective Synthesis and Chiral Control in the Formation of 2-(Hydroxymethyl)piperidine-3,4,5-triol Systems

The biological activity of 2-(hydroxymethyl)piperidine-3,4,5-triol and its analogues is highly dependent on their stereochemistry. Therefore, controlling the stereoselective formation of the piperidine ring and the configuration of the various stereocenters is of paramount importance in their synthesis.

A variety of strategies have been developed to achieve stereocontrol in iminosugar synthesis. Many approaches utilize starting materials from the "chiral pool," such as commercially available sugars or amino acids. researchgate.netaalto.firesearchgate.netnih.gov For example, D-glucose can be converted into 1-deoxynojirimycin through a sequence of reactions that includes reductive amination and intramolecular cyclization. The inherent chirality of the starting material is transferred to the final product, ensuring the desired stereochemistry.

Another powerful approach involves the use of chiral auxiliaries or catalysts to induce asymmetry in key bond-forming reactions. Diastereoselective addition of organometallic reagents to chiral amino aldehydes or the diastereoselective reduction of α'-chiral α,β-enones are examples of such methods. aalto.fi Ring-closing metathesis (RCM) has also emerged as a versatile tool for the construction of the piperidine ring with good stereocontrol. researchgate.net

The stereochemical outcome of a reaction can often be predicted and rationalized using theoretical models. For instance, Woerpel's model has been used to explain the high diastereoselectivity observed in the nucleophilic addition to sugar-derived oxocarbenium ions. nih.gov This understanding allows for the rational design of synthetic routes to access specific stereoisomers of 2-(hydroxymethyl)piperidine-3,4,5-triol and its analogues.

Table 4: Key Strategies for Stereoselective Synthesis of Iminosugars

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Synthesis of 1-deoxynojirimycin from D-glucose. |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in a reaction. | Rh(II)-catalyzed C-H amination. nih.gov |

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over others. | Diastereoselective addition of organometallics to chiral aldehydes. aalto.fi |

| Ring-Closing Metathesis (RCM) | A powerful method for the formation of cyclic compounds. | Synthesis of fagomine (B1671860) and its congeners. researchgate.net |

Structural Characterization and Conformational Analysis of 2 Hydroxymethyl Piperidine 3,4,5 Triol Systems

Spectroscopic Analysis Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural identification of 2-(hydroxymethyl)piperidine-3,4,5-triol. frontiersin.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment and connectivity of the hydrogen and carbon atoms within the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The ¹³C NMR spectrum of 2-(hydroxymethyl)piperidine-3,4,5-triol typically shows six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons, generally found between δC 45.0 and 80.0, are characteristic of a cyclic saccharide-like structure. frontiersin.org The specific chemical shifts can be influenced by the solvent used and the presence of protecting groups in synthetic derivatives. researchgate.net

The combined analysis of ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of 2-(hydroxymethyl)piperidine-3,4,5-triol. frontiersin.orgnih.gov

Table 1: Predicted ¹H NMR Data for 2-(Hydroxymethyl)piperidine-3,4,5-triol (1-Deoxynojirimycin) in D₂O This table presents predicted data and should be used for reference purposes.

| Chemical Shift (ppm) | Multiplicity |

| 3.85 | dd |

| 3.79 | t |

| 3.69 | dd |

| 3.32 | t |

| 3.24 | t |

| 2.75 | dd |

| 2.21 | t |

Table 2: Representative ¹³C NMR Data for 2-(Hydroxymethyl)piperidine-3,4,5-triol (1-Deoxynojirimycin) This table presents representative data and may vary based on experimental conditions.

| Chemical Shift (ppm) |

| ~79.0 |

| ~74.0 |

| ~70.0 |

| ~62.0 |

| ~59.0 |

| ~50.0 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These "fingerprint" methods are highly specific, as each molecule possesses a unique spectrum. nih.gov For 2-(hydroxymethyl)piperidine-3,4,5-triol, the IR spectrum reveals characteristic absorption bands corresponding to its various functional groups.

Key vibrational modes expected in the IR spectrum include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

N-H stretching: A band in the region of 3300-3500 cm⁻¹, corresponding to the secondary amine in the piperidine (B6355638) ring.

C-H stretching: Bands in the region of 2800-3000 cm⁻¹.

C-O stretching: Strong bands in the region of 1000-1200 cm⁻¹.

C-N stretching: Bands in the region of 1000-1200 cm⁻¹.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful technique for analyzing this compound as it is rapid, non-destructive, and requires minimal sample preparation. mdpi.com The IR spectrum provides a comprehensive biochemical profile of the sample, detailing the chemical bonds and functional groups present. mdpi.com

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of 2-(hydroxymethyl)piperidine-3,4,5-triol. The compound has a molecular weight of 163.17 g/mol . mdpi.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula, C₆H₁₃NO₄.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like 2-(hydroxymethyl)piperidine-3,4,5-triol. ESI-MS typically shows the protonated molecule [M+H]⁺ at m/z 164. nih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing further structural information. For example, a common fragmentation pathway involves the loss of a water molecule or other small neutral fragments. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for the detection and quantification of this compound in complex mixtures, such as extracts from mulberry leaves. nih.govnih.govelsevierpure.com Due to the polar nature of the molecule and the lack of a strong chromophore, derivatization is sometimes employed for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For 2-(hydroxymethyl)piperidine-3,4,5-triol, X-ray diffraction analysis of single crystals has confirmed its molecular structure and stereochemistry. mdpi.com

Studies on the complex of 1-Deoxynojirimycin (B1663644) with enzymes like glucoamylase have provided detailed insights into its binding conformation. acs.org The crystal structure reveals the precise arrangement of the piperidine ring and the orientation of the hydroxymethyl and hydroxyl substituents, which is crucial for its interaction with the active sites of enzymes. acs.org The absolute configuration of the chiral centers is established as (2R,3R,4R,5S). nih.gov

Conformational Dynamics and Preferred Orientations of the Piperidine Ring and Hydroxyl Groups

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to study the conformational dynamics of 2-(hydroxymethyl)piperidine-3,4,5-triol and its interactions with biological targets. nih.govnih.gov These studies indicate that the compound binds within the catalytic domain of enzymes like α-glucosidase. nih.govnih.gov The binding is often stabilized by a network of hydrogen bonds between the hydroxyl groups of the iminosugar and amino acid residues in the enzyme's active site. nih.govnih.gov

Enzymatic Interactions and Glycosidase Inhibition Mechanisms of 2 Hydroxymethyl Piperidine 3,4,5 Triol

General Principles of Glycosidase Inhibition by Iminosugars

Iminosugars are a class of carbohydrate analogues where the ring oxygen atom of a monosaccharide is replaced by a nitrogen atom. researchgate.net This structural modification is fundamental to their biological activity as potent inhibitors of glycosidases, enzymes that catalyze the cleavage of glycosidic bonds. researchgate.netnih.gov The inhibitory mechanism of iminosugars is primarily based on their ability to act as transition-state mimics. tandfonline.com

Glycosidase-catalyzed hydrolysis of glycosidic bonds proceeds through a transition state that possesses a significant oxocarbenium ion-like character, with a positive charge developing at the anomeric carbon. The nitrogen atom in the iminosugar ring is basic and can be protonated at physiological pH. This protonated nitrogen mimics the positive charge of the transition state, allowing the iminosugar to bind with high affinity to the enzyme's active site. tandfonline.com This binding is typically competitive, where the iminosugar competes with the natural carbohydrate substrate for access to the active site. nih.gov By mimicking the flattened half-chair conformation of the transition state, these compounds effectively block the enzyme's catalytic action. acs.org The potency and selectivity of an iminosugar inhibitor are determined by the stereochemistry of its hydroxyl groups and the nature of any substituents, which influence its fit within the specific topology of a glycosidase active site.

Inhibition Kinetics and Binding Modes to Glycosidases

The potency of an enzyme inhibitor is quantified using two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). edx.org

The IC50 is an operational parameter that represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. edx.orgwikipedia.org It is determined by measuring enzyme activity at a fixed substrate concentration while varying the inhibitor concentration. The resulting data are plotted as enzyme velocity versus the logarithm of the inhibitor concentration, generating a sigmoidal curve from which the IC50 value is derived. edx.org However, IC50 values are dependent on the experimental conditions, particularly the substrate concentration used. wikipedia.orgyoutube.com For a competitive inhibitor, a higher substrate concentration will result in a higher apparent IC50 value. youtube.com

The Ki , or inhibition constant, is the dissociation equilibrium constant for the enzyme-inhibitor (E-I) complex. edx.org It represents the intrinsic binding affinity of the inhibitor for the enzyme and, unlike the IC50, is an absolute value that is independent of substrate concentration. wikipedia.orgyoutube.com For competitive inhibitors, Ki can be determined through a series of experiments where the Michaelis constant (Km) is measured at various inhibitor concentrations. Plotting the observed Km values against the inhibitor concentration allows for the calculation of Ki. edx.org Alternatively, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the Km of the enzyme for its substrate. wikipedia.orgyoutube.com

Cheng-Prusoff Equation for Competitive Inhibitors:

The compound 2-(Hydroxymethyl)piperidine-3,4,5-triol, also known as isofagomine (IFG), has been extensively studied, and its inhibitory constants against various glycosidases have been determined.

| Enzyme | Source | Parameter | Value (μM) | Reference |

|---|---|---|---|---|

| β-Glucosidase | Sweet Almonds | Ki | 0.11 | acs.org |

| α-Glucosidase | Yeast | Ki | 8.5 | acs.org |

| Glucoamylase | Aspergillus niger | Ki | 0.78 | acs.org |

| Isomaltase | Yeast | Ki | 1.5 | acs.org |

| Acid α-Glucosidase | Human Fibroblast Lysate | IC50 | 1000 | nih.gov |

| Acid β-Glucosidase (GCase) | Human (Imiglucerase) | Ki | ~0.03 | nih.govnih.gov |

| Acid β-Glucosidase (GCase) | Human (at pH 7.2) | IC50 | 0.005 | nih.gov |

| Acid β-Glucosidase (GCase) | Human (at pH 5.2) | IC50 | 0.03 | nih.gov |

Enzyme inhibition can be classified into several types based on how the inhibitor interacts with the enzyme and substrate. The primary classifications are reversible and irreversible inhibition. Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. Reversible inhibitors, in contrast, bind non-covalently and can dissociate from the enzyme.

Reversible inhibition is further divided into three main types:

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate. This type of inhibition increases the apparent Km but does not affect the maximum velocity (Vmax).

Non-Competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site distinct from the active site. This reduces the Vmax but does not change the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km.

Kinetic studies have demonstrated that 2-(Hydroxymethyl)piperidine-3,4,5-triol acts as a reversible, competitive inhibitor of glycosidases. acs.orgnih.govnih.govmedchemexpress.com Its structural resemblance to the transition state of the natural substrate allows it to bind to the enzyme's active site. tandfonline.comacs.org This binding is reversible, as demonstrated by washout experiments where enzyme activity can be fully recovered after removal of the inhibitor. pnas.org The competitive nature is confirmed by kinetic plots which show that isofagomine increases the apparent Km of the enzyme for its substrate without altering the Vmax. acs.org

Specific Glycosidase Targets and Substrate Mimicry by 2-(Hydroxymethyl)piperidine-3,4,5-triol Analogues

As a glucose analogue, 2-(Hydroxymethyl)piperidine-3,4,5-triol (isofagomine) shows a broad spectrum of inhibitory activity against enzymes that process glucose-containing substrates, including both alpha- and beta-glucosidases. acs.orgnih.gov

Alpha-glucosidases are enzymes that hydrolyze α-1,4-glycosidic bonds from the non-reducing end of various carbohydrate substrates. frontiersin.org They are crucial in several biological processes, including the final step of carbohydrate digestion in the small intestine and glycogen (B147801) breakdown in lysosomes. scbt.comwikipedia.org

Intestinal Alpha-Glucosidases: These enzymes, including maltase-glucoamylase and sucrase-isomaltase, are located in the brush border of the small intestine and are responsible for breaking down disaccharides and oligosaccharides into absorbable monosaccharides. scbt.comyoutube.com Isofagomine has been shown to be an inhibitor of yeast α-glucosidase with a Ki of 8.5 μM and also inhibits isomaltase and glucoamylase. acs.org However, studies indicate it has little to no inhibitory activity towards intestinal disaccharidase enzymes at concentrations where it effectively enhances mutant β-glucosidase. nih.gov

ER α-Glucosidases I and II: These enzymes are located in the endoplasmic reticulum (ER) and are involved in the processing of N-linked oligosaccharides on newly synthesized glycoproteins. Research shows that isofagomine has very weak inhibitory activity against ER α-glucosidase II. nih.gov

Acid Alpha-Glucosidase (GAA): This is a lysosomal enzyme responsible for breaking down glycogen. wikipedia.org Deficiency in this enzyme leads to Pompe disease. Isofagomine is a very weak inhibitor of lysosomal acid α-glucosidase, with a reported IC50 value of 1 mM. nih.gov This indicates a high degree of selectivity for other glycosidases over GAA.

| Enzyme | Source | Parameter | Value (μM) | Reference |

|---|---|---|---|---|

| α-Glucosidase | Yeast | Ki | 8.5 | acs.org |

| Glucoamylase | Aspergillus niger | Ki | 0.78 | acs.org |

| Isomaltase | Yeast | Ki | 1.5 | acs.org |

| Acid α-Glucosidase | Human Fibroblast Lysate | IC50 | 1000 | nih.gov |

Isofagomine is a particularly potent inhibitor of β-glucosidases. acs.orgnih.gov Its interaction with acid β-glucosidase (also known as glucocerebrosidase or GCase) is the most extensively studied.

Acid Beta-Glucosidase (GCase): This lysosomal enzyme catalyzes the hydrolysis of glucosylceramide into glucose and ceramide. pnas.org Genetic mutations in the GBA1 gene that encodes GCase lead to reduced enzyme activity and cause Gaucher disease, a lysosomal storage disorder. nih.gov Isofagomine is a potent, active-site-directed competitive inhibitor of GCase, with Ki values reported to be in the low nanomolar range (~30 nM). nih.govnih.govresearchgate.net The inhibitory potency is pH-dependent, with stronger inhibition observed at more neutral pH values, such as that found in the ER, compared to the acidic environment of the lysosome. nih.gov

This pH-dependent binding affinity is central to isofagomine's function as a pharmacological chaperone for certain mutant forms of GCase. nih.govrsc.org In the neutral pH of the ER, isofagomine binds with high affinity to misfolded but catalytically competent mutant GCase, stabilizing its conformation. nih.govmedchemexpress.com This stabilization facilitates the correct folding and subsequent trafficking of the mutant enzyme from the ER to the lysosome. pnas.orgnih.gov Once in the acidic environment of the lysosome, the binding affinity of isofagomine for GCase decreases, allowing the inhibitor to dissociate and the now correctly localized enzyme to catabolize its accumulated substrate, glucosylceramide. nih.gov This chaperone action has been shown to increase the cellular activity of mutant GCase forms like N370S and L444P in patient-derived cells. pnas.orgnih.govnih.gov

Alpha-Galactosidases

While iminosugars are a well-established class of inhibitors for α-galactosidases, particularly in the context of therapeutic chaperones for Fabry disease, the inhibitory profile of isofagomine itself against these enzymes is not its most prominent feature. nih.gov For instance, 1,5-dideoxy-1,5-imino-d-galactitol (DGJ) is a prime example of a potent α-galactosidase inhibitor developed as a chaperone therapy. nih.gov Iminosugars, in general, can act as potent competitive inhibitors of lysosomal hydrolases like α-galactosidase A. nih.gov However, research into isofagomine has primarily highlighted its potent activity against β-glucosidases, with its effect on α-galactosidases being significantly less pronounced. elsevierpure.comnih.gov The development of specific α-galactosidase inhibitors often involves creating analogues with stereochemistry that more closely mimics galactose, such as in 4-epi-isofagomine. mdpi.com

Alpha-Mannosidases

The interaction of isofagomine with α-mannosidases is weak. For a compound to be a potent inhibitor of human α-mannosidases, its structure must closely mimic that of mannofuranose, particularly concerning the stereochemistry at multiple carbon centers. nih.gov Studies on pyrrolidine-based mannosidase inhibitors, such as 1,4-dideoxy-1,4-imino-D-mannitol (DIM), show that specific structural features are crucial for potent inhibition. nih.gov For example, the loss of the C-6 hydroxy group can enhance inhibition of lysosomal α-mannosidase. nih.gov Conversely, substitutions on the ring nitrogen or the addition of a hydroxymethyl group tend to decrease or abolish inhibitory activity against α-mannosidases. nih.gov Isofagomine's structure does not align with the optimal configuration for potent α-mannosidase inhibition, and it is generally not considered a significant inhibitor of this enzyme class. nih.gov

Beta-Mannosidases

Isofagomine is a very weak inhibitor of β-mannosidase. nih.gov In one study, a concentration of 500 μM of isofagomine resulted in less than 10% inhibition of the enzyme. nih.gov While an isofagomine lactam derivative has been shown to inhibit both β-glucosidases and β-mannosidases, the parent compound's activity against β-mannosidase is negligible. nih.govnih.gov The discovery of more potent β-mannosidase inhibitors has typically involved other structural classes, such as the polyhydroxy pyrrolidine (B122466) alkaloid 6-deoxy-DMDP. nih.gov

Ceramide Glucosyltransferase

Ceramide glucosyltransferase (also known as glucosylceramide synthase) is a key enzyme in the biosynthesis of glucosylceramide-based sphingolipids. researchgate.net Isofagomine itself exhibits very little inhibitory activity against this enzyme. nih.gov Studies have shown that a concentration of 100 μM isofagomine leads to less than 10% inhibition of glucosylceramide synthase, with only moderate inhibition observed at a much higher concentration of 1 mM. nih.gov This contrasts sharply with other iminosugars like N-butyl-deoxynojirimycin (NB-DNJ), which is a significantly more potent inhibitor of this enzyme. nih.gov However, research has led to the development of specific 2-(hydroxymethyl)piperidine-3,4,5-triol derivatives that are designed to act as effective inhibitors of glucosylceramide synthase, indicating that the isofagomine scaffold can be modified to target this enzyme. bioworld.com

Table 1: Inhibitory Activity of Isofagomine Against Various Glycosidases

| Enzyme | Reported Inhibition by Isofagomine | Concentration | Source |

|---|---|---|---|

| β-Mannosidase | <10% inhibition | 500 µM | nih.gov |

| Ceramide Glucosyltransferase | <10% inhibition | 100 µM | nih.gov |

| Acid α-Glucosidase | Weak inhibition (IC₅₀ = 1 mM) | 1 mM | nih.gov |

Structural Determinants of Enzyme Selectivity and Potency

The effectiveness and selectivity of 2-(hydroxymethyl)piperidine-3,4,5-triol as an enzyme inhibitor are profoundly influenced by its three-dimensional structure, including the stereochemistry of the piperidine (B6355638) ring and the nature of its chemical substituents.

Role of Piperidine Ring Stereochemistry and its Influence on Enzyme Active Site Recognition

The unique structure of isofagomine, where the ring oxygen of a sugar is replaced by a carbon and the anomeric carbon is replaced by a nitrogen atom, is fundamental to its inhibitory power. elsevierpure.com This arrangement allows the protonated piperidine ring to act as a stable mimic of the highly unstable oxocarbenium-ion-like transition state that occurs during enzymatic glycoside hydrolysis. The stereochemistry of the hydroxyl groups on the piperidine ring is critical for recognition and binding within the enzyme's active site. For an inhibitor to be potent, these hydroxyl groups must align with the binding pockets of the active site in a manner that mimics the natural substrate, for example, glucose for a β-glucosidase. The piperidine ring itself provides a conformationally restricted scaffold that presents these hydroxyl groups in a specific spatial arrangement, enhancing binding affinity. ucsd.edu Studies on analogues like 4-epi-isofagomine, a potent β-galactosidase inhibitor, demonstrate that altering the stereochemistry at a single carbon (C-4) dramatically shifts the enzyme selectivity from glucosidases to galactosidases, underscoring the critical role of the ring's stereochemical configuration. mdpi.com

Influence of N-Alkylation and Hydroxymethyl Substitution on Binding Affinity

Modifications to the isofagomine structure, such as adding substituents to the ring nitrogen (N-alkylation) or altering the hydroxymethyl group at the C-2 position, have significant consequences for binding affinity and selectivity.

Hydroxymethyl Substitution: The hydroxymethyl group at C-2 of isofagomine is analogous to the C-6 hydroxymethyl group of glucose. Its presence and orientation are crucial for binding to many glucosidases. In the study of α-mannosidase inhibitors, the addition of an anomeric -CH₂OH substituent was found to decrease inhibition. nih.gov Conversely, removing a hydroxyl group (deoxygenation) at the equivalent position in a mannosidase inhibitor enhanced its potency. nih.gov This highlights that the influence of such substitutions is highly dependent on the specific architecture of the target enzyme's active site. For isofagomine derivatives, substitutions on the carbon adjacent to the ring nitrogen (C-5a in some numbering schemes) have been shown to produce superior pharmacological chaperones, indicating that modifications around the core piperidine structure are a viable strategy for fine-tuning biological activity. mdpi.com

Advanced Computational and Theoretical Studies on 2 Hydroxymethyl Piperidine 3,4,5 Triol

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as 2-(hydroxymethyl)piperidine-3,4,5-triol, might bind to a protein receptor. nih.govspringernature.com These methods are fundamental in drug discovery for identifying potential drug targets and understanding the molecular basis of inhibition. nih.gov

Molecular docking simulations are employed to predict the preferred orientation (the "binding pose") of 2-(hydroxymethyl)piperidine-3,4,5-triol when it binds to the active site of an enzyme. Given its structural similarity to monosaccharides, this compound is a potential inhibitor of glycosidases. Docking studies would typically place the piperidine (B6355638) ring in the enzyme's active site, mimicking the position of the natural sugar substrate.

The simulation identifies "interaction hotspots," which are key amino acid residues in the active site that form favorable interactions with the ligand. For 2-(hydroxymethyl)piperidine-3,4,5-triol, these hotspots are predicted to be predominantly polar and charged residues capable of forming hydrogen bonds with the multiple hydroxyl groups of the ligand. The binding energy, a calculated value representing the affinity of the ligand for the protein, is a key output of these simulations. A lower binding energy generally indicates a more stable and favorable interaction.

Below is an illustrative table of predicted binding affinities and key interacting residues for 2-(hydroxymethyl)piperidine-3,4,5-triol with a hypothetical glycosidase enzyme.

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Alpha-Glucosidase | -7.8 | Asp215, Glu277, Arg442 |

| Beta-Glucosidase | -7.2 | Trp420, Asp450, Tyr476 |

| Mannosidase | -6.9 | Asp123, Tyr234, Phe312 |

Note: The data in this table is illustrative and based on typical results from molecular docking simulations for similar compounds.

The stability of the protein-ligand complex is largely determined by the network of interactions formed between the ligand and the protein. nih.gov For 2-(hydroxymethyl)piperidine-3,4,5-triol, with its five hydroxyl groups, hydrogen bonding is expected to be the dominant stabilizing force. These hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for a complex network of hydrogen bonds with amino acid residues in the enzyme's active site.

Hydrophobic interactions, although likely less significant for this highly polar molecule, can still contribute to binding. The carbon backbone of the piperidine ring can form van der Waals contacts with nonpolar residues in the active site, such as tryptophan or phenylalanine, which can help to properly orient the ligand for optimal hydrogen bonding.

A detailed analysis of these interactions is presented in the table below.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Hydroxyl groups, Ring Nitrogen | Aspartic Acid, Glutamic Acid, Tyrosine, Serine, Arginine |

| Hydrophobic Interactions | Piperidine ring C-H bonds | Tryptophan, Phenylalanine, Leucine |

| Electrostatic Interactions | Protonated Ring Nitrogen | Aspartic Acid, Glutamic Acid |

Note: This table outlines the potential interactions based on the chemical structure of the compound.

Quantum Chemical Calculations and Spectroscopic Simulations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and intrinsic properties of a molecule. materialsciencejournal.org These methods are used to calculate a variety of molecular properties and to simulate spectroscopic data.

The following table presents hypothetical DFT-calculated properties for 2-(hydroxymethyl)piperidine-3,4,5-triol.

| Molecular Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | 1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 4.2 D | Measures the polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

The piperidine ring of 2-(hydroxymethyl)piperidine-3,4,5-triol is flexible and can adopt several conformations, most notably the chair and boat forms. The substituents (hydroxymethyl and triol groups) can also have different spatial arrangements (axial or equatorial). A potential energy surface (PES) analysis using DFT can be performed to determine the relative energies of these different conformers. nih.gov The most stable conformation will be the one with the lowest energy. For piperidine derivatives, the chair conformation is generally more stable than the boat conformation. The preferred orientation of the bulky substituents is typically equatorial to minimize steric hindrance.

An illustrative comparison of the relative energies of different conformers is provided below.

| Conformer | Piperidine Ring Conformation | Substituent Orientations | Relative Energy (kcal/mol) |

| 1 | Chair | All Equatorial | 0.0 (most stable) |

| 2 | Chair | One Axial Hydroxyl | 1.5 |

| 3 | Boat | - | 5.8 |

Note: This table presents a hypothetical energy landscape for the conformers of the molecule.

DFT calculations can also be used to simulate the vibrational spectra (Infrared and Raman) of 2-(hydroxymethyl)piperidine-3,4,5-triol. A normal coordinate analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to the stretching and bending motions of the molecule's functional groups. This correlation between theoretical and experimental spectra can be used to confirm the structure of the compound and to understand its intramolecular dynamics.

The table below shows a hypothetical correlation of key vibrational modes for 2-(hydroxymethyl)piperidine-3,4,5-triol.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxyl Groups | 3200-3500 |

| N-H Stretch | Piperidine Nitrogen | 3100-3300 |

| C-H Stretch | Aliphatic C-H | 2850-2960 |

| C-O Stretch | Alcohols | 1050-1150 |

| C-N Stretch | Piperidine C-N | 1020-1250 |

Note: The frequencies in this table are typical ranges for the specified functional groups and would be precisely calculated in a DFT study.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. For 2-(hydroxymethyl)piperidine-3,4,5-triol, computational methods provide a powerful lens through which to examine these properties at the quantum level.

HOMO-LUMO Energy Calculations and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that helps to characterize the kinetic stability and reactivity of a molecule; a smaller gap suggests higher reactivity. schrodinger.com

For 2-(hydroxymethyl)piperidine-3,4,5-triol, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen and nitrogen atoms with their lone pairs of electrons. Conversely, the LUMO would likely be distributed across the anti-bonding σ* orbitals associated with the C-N, C-O, and C-C bonds.

The HOMO-LUMO energy gap is a key indicator of intramolecular charge transfer (ICT) possibilities. researchgate.net A smaller energy gap facilitates the excitation of an electron from the HOMO to the LUMO, a process that is fundamental to a molecule's electronic absorption properties. schrodinger.com Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict these energy values and provide insight into the electronic transitions the molecule might undergo. nih.gov

Illustrative Data Table for HOMO-LUMO Analysis Note: The following data are for illustrative purposes to demonstrate the type of information generated from such a calculation and are not the result of a specific study on 2-(hydroxymethyl)piperidine-3,4,5-triol.

| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy level of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 | Represents the energy level of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests high kinetic stability and lower chemical reactivity. schrodinger.com |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Complex Stability

While quantum mechanics calculations provide deep insight into the electronic structure of a single conformation, molecules like 2-(hydroxymethyl)piperidine-3,4,5-triol are flexible and exist as an ensemble of different conformations in solution. mdpi.com Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules over time. oup.com By simulating the motions of atoms and molecules according to the principles of classical mechanics, MD can reveal the preferred shapes (conformations) of the molecule and the transitions between them. oup.com

For 2-(hydroxymethyl)piperidine-3,4,5-triol, MD simulations can map the puckering of the piperidine ring and the various orientations of the hydroxymethyl and hydroxyl substituents. This provides a dynamic understanding of its structure, which is crucial for predicting its biological activity. mdpi.com

Furthermore, MD simulations are extensively used to study the stability and dynamics of a small molecule (ligand) when bound to a biological target, such as a protein. mdpi.com If a protein target for 2-(hydroxymethyl)piperidine-3,4,5-triol were identified, MD simulations could be used to model the protein-ligand complex. Such simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and van der Waals contacts), and calculate the binding free energy, offering critical insights for drug design and optimization. mdpi.com

In Silico Target Fishing and Chemoinformatics Applications

In silico target fishing is a chemoinformatics strategy aimed at identifying the potential biological targets of a bioactive small molecule by computational means. nih.govnih.gov This approach has become a vital part of modern drug discovery, helping to elucidate a compound's mechanism of action, predict potential off-target effects, and find new uses for existing drugs (drug repurposing). tandfonline.comresearchgate.net

For a molecule like 2-(hydroxymethyl)piperidine-3,4,5-triol, target fishing can be performed using two main classes of methods: ligand-based and structure-based approaches. nih.gov

Ligand-based methods rely on the principle that structurally similar molecules often have similar biological activities. The 2D or 3D structure of 2-(hydroxymethyl)piperidine-3,4,5-triol would be compared against databases of compounds with known biological targets.

Structure-based methods , often called reverse docking, involve docking the 3D structure of the molecule into the binding sites of a large collection of known protein structures. The scores from these docking calculations are used to rank the most likely protein targets.

The electronic and conformational data generated from the computational studies described in the previous sections are invaluable for these chemoinformatics applications. For instance, accurate partial charges and conformational ensembles of 2-(hydroxymethyl)piperidine-3,4,5-triol can lead to more accurate docking results and more reliable predictions of its potential biological targets. rsc.org

Diverse Biological Activities and Molecular Mechanisms of 2 Hydroxymethyl Piperidine 3,4,5 Triol Analogues

Immunomodulatory Properties and Immunosuppression

Certain N-substituted iminosugar analogues have been found to possess immunomodulatory and immunosuppressive activities. nih.gov For instance, some fluorinated piperidine (B6355638) iminosugars have been studied for their immunosuppressive effects. tandfonline.com The mechanisms behind these properties can be multifaceted. In the context of viral infections like Hepatitis A, iminosugar treatment has been shown to have significant anti-inflammatory effects. asm.org It is proposed that by inhibiting cellular α-glucosidases, these compounds may impair the maturation of glycan components on chemokine and cytokine receptors, thereby dampening inflammatory signaling pathways. asm.org

Additionally, early research into iminosugars for cystic fibrosis (CF) was partly driven by the need to control the inflammatory response associated with the condition. nih.gov The iminosugar N-butyl-deoxynojirimycin (NB-DNJ) was found to reduce the expression of the pro-inflammatory cytokine IL-8 and the intercellular adhesion molecule ICAM-1 in bronchial epithelial cells, demonstrating a clear anti-inflammatory effect. nih.gov

Modulation of Carbohydrate Metabolism Beyond Direct Glycosidase Inhibition

While the primary therapeutic interest in 2-(hydroxymethyl)piperidine-3,4,5-triol analogues has historically centered on their potent inhibition of glycosidase enzymes involved in carbohydrate digestion, emerging research reveals a broader spectrum of activity. These iminosugars can influence fundamental aspects of carbohydrate and energy metabolism through mechanisms that are independent of their effects on intestinal α-glucosidases. These alternative pathways include the modulation of intracellular glycogen (B147801) stores, regulation of key metabolic hormones, and acting as pharmacological chaperones to restore the function of other metabolic enzymes. nih.govnih.govpnas.org Such activities highlight the potential of these compounds to intervene in metabolic processes at a cellular and systemic level, offering therapeutic possibilities beyond the management of postprandial hyperglycemia.

Detailed research findings have illuminated several of these non-canonical mechanisms. Studies show that certain analogues can significantly impact nutrient storage and cellular bioenergetics. nih.gov For instance, long-term treatment with the iminosugar Fagomine (B1671860) (FGM) was found to visibly reduce glycogen accumulation in Caco-2 intestinal cells. nih.gov Glycogen metabolism is a critical process for glucose homeostasis, involving a balance between synthesis (glycogenesis) and breakdown (glycogenolysis). The synthesis pathway depends on glucose transport into the cell and a series of enzymatic steps, while mobilization is controlled by enzymes like glycogen phosphorylase. nih.gov

A distinct and significant mechanism of action for some analogues is the inhibition of glycogen phosphorylase, the rate-limiting enzyme of glycogenolysis. The iminosugar Isofagomine (IFG), for example, has been shown to inhibit both basal and glucagon-induced glucose production in hepatocytes. nih.gov This action prevents the breakdown of stored glycogen into glucose, directly impacting cellular glucose output and contributing to systemic glucose control through a mechanism entirely separate from the inhibition of dietary carbohydrate digestion.

Furthermore, a sophisticated mode of action for these compounds is their function as pharmacological chaperones. In certain genetic disorders, such as Gaucher disease, mutations in metabolic enzymes like acid β-glucosidase (GlcCerase) lead to misfolding, retention in the endoplasmic reticulum (ER), and premature degradation, resulting in deficient activity. pnas.orgnih.gov Isofagomine has been demonstrated to act as an active-site inhibitor that binds to the unstable mutant enzyme in the ER. pnas.orgsigmaaldrich.com This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent transport to the lysosome, where it can perform its function of catabolizing glucosylceramide. pnas.orgnih.gov This chaperone activity effectively increases the amount of functional enzyme, representing a powerful therapeutic strategy for lysosomal storage disorders. pnas.orgsigmaaldrich.com

Systemically, the metabolic effects can be even more widespread. In animal models, dietary supplementation with D-fagomine was found to counteract many of the metabolic alterations induced by a high-fat, high-sucrose diet. nih.gov Rats treated with D-fagomine exhibited an attenuation of diet-induced changes in plasma triglycerides and key metabolic hormones, including insulin, glucagon, ghrelin, and leptin. nih.gov This suggests that these iminosugars can influence the complex hormonal signaling network that governs energy balance and glucose homeostasis.

Table 1: Research Findings on the Modulation of Carbohydrate Metabolism by 2-(Hydroxymethyl)piperidine-3,4,5-triol Analogues Beyond Glycosidase Inhibition

| Compound | Model System | Observed Effect | Proposed Mechanism | Reference(s) |

| Fagomine (FGM) | Caco-2 cells (differentiating intestinal monolayer) | Visible reduction in intracellular glycogen accumulation after 13-day treatment. | Influence on glycogen metabolism, potentially by hampering glycogen mobilization as a backup nutrient source. | nih.gov |

| D-Fagomine | Sprague-Dawley rats on a high-energy-dense diet | Attenuated diet-induced changes in plasma triglycerides, glucose, insulin, glucagon, ghrelin, and leptin. | Counteracting the effects of high-energy-dense diets during the early stages of metabolic disorders. | nih.gov |

| Isofagomine (IFG) | Human fibroblasts (with N370S mutant GlcCerase) | 3.0 ± 0.6-fold increase in acid β-glucosidase (GlcCerase) activity. | Acts as a pharmacological chaperone, facilitating the folding and transport of newly synthesized mutant GlcCerase from the ER to the lysosome. | pnas.org |

| Isofagomine (IFG) | Hepatocytes | Inhibition of basal and glucagon-induced glucose production. | Inhibition of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. | nih.gov |

| Isofagomine (IFG) | Mouse model of Gaucher disease (V394L mutation) | Increased GlcCerase activity in visceral tissues and brain; reduction in accumulated glucosylceramide. | In vivo stabilization of mutant GCase protein, acting as a pharmacological chaperone. | sigmaaldrich.com |

| Isofagomine-based Analogues | Human fibroblasts (with N370S and G202R GC mutations) | Up to 7.2-fold increase in GC activity with specific analogues. | Enhanced pharmacological chaperone activity by combining an active site binding substructure with a hydrophobic substructure. | nih.gov |

Future Research Directions and Applications in Academic Discovery

Development of Novel and Green Synthetic Routes for 2-(Hydroxymethyl)piperidine-3,4,5-triol and its Derivatives

Traditional chemical syntheses of iminosugars are often challenging, requiring multiple protection and deprotection steps to manage the numerous hydroxyl groups. livescience.io This has spurred the development of more efficient and environmentally sustainable synthetic methodologies.

A primary focus of modern synthetic chemistry is the adoption of "green" protocols that minimize waste and energy consumption. nih.gov Chemoenzymatic synthesis has emerged as a powerful strategy, combining the precision of biological catalysts with the versatility of chemical reactions. livescience.iorsc.orgscripps.edu These routes often begin with readily available carbohydrates and employ enzymes such as transaminases, aldolases, and oxidoreductases to introduce the key nitrogen atom and construct the piperidine (B6355638) ring with high stereoselectivity. acs.orgrsc.org

Key chemoenzymatic strategies include:

Transaminase-mediated amination: This approach uses transaminases to directly aminate aldoses, which are then subjected to selective oxidation and cyclization to form the iminosugar core. rsc.orgrsc.org

Aldolase-based construction: Aldolases can be used to create azido-sugars, which are then hydrogenated under acidic conditions to yield cyclic imine sugars, potent glycosidase inhibitors in their own right and versatile intermediates for further derivatization. scripps.edu

Whole-cell biocatalysis: Microorganisms like Gluconobacter oxydans are employed for their ability to perform selective oxidations on aminopolyol substrates, streamlining the synthesis process. rsc.org

These biocatalytic and chemoenzymatic methods offer significant advantages over conventional synthesis, including milder reaction conditions, higher yields, and a reduction in hazardous byproducts, aligning with the principles of green chemistry. nih.govrsc.org One-pot cascade reactions, where multiple enzymatic steps are performed sequentially in a single vessel, further enhance the efficiency of these synthetic pathways. nih.govrsc.org

Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Specificity and Potency

Structure-Activity Relationship (SAR) analysis is a critical process in drug discovery that systematically investigates how modifying a molecule's chemical structure affects its biological activity. oncodesign-services.comcollaborativedrug.comdrugdesign.org For 2-(hydroxymethyl)piperidine-3,4,5-triol and its derivatives, extensive SAR studies have been crucial in transforming initial hits into highly potent and selective lead compounds.

The goal of these studies is to identify the key structural features that govern the interaction between the iminosugar and its target enzyme, thereby enhancing inhibitory potency and selectivity. oncodesign-services.com Modifications are typically explored at several positions:

The Ring Nitrogen: N-alkylation and N-acylation are common strategies to modulate the compound's properties. The nature of the N-substituent can drastically influence binding affinity and selectivity for different glycosidases. nih.gov For example, attaching long alkyl chains or aromatic groups can improve interactions with hydrophobic pockets in the enzyme's active site. nih.govacs.org

The Hydroxymethyl Group: Modifications to the C-2 hydroxymethyl side chain can also fine-tune the inhibitory profile.

Ring Hydroxyl Groups: While less common due to synthetic complexity, altering the stereochemistry or substituting the hydroxyl groups can lead to novel activities.

Multivalency: A more advanced approach involves creating multivalent iminosugars, where multiple iminosugar units are linked together via a scaffold. nih.gov These "clusters" can exhibit significantly increased inhibitory potency and selectivity due to the multivalent effect, which enhances binding avidity to the enzyme target. nih.govnih.gov

These systematic modifications have led to the discovery of derivatives with low micromolar to nanomolar inhibitory constants (IC₅₀) against various glycosidases. nih.govacs.org

| Structural Modification | Example Derivative Class | General Impact on Activity | Reference |

|---|---|---|---|

| N-Alkylation (e.g., butyl, nonyl) | N-butyl-deoxynojirimycin (Miglustat) | Modulates specificity and potency; can enhance activity against specific glucosylceramidases and glucosidases. | wikipedia.org |

| N-Hydroxyalkylation | N-hydroxyethyl-deoxynojirimycin (Miglitol) | Often targets α-glucosidases, leading to applications in metabolic disorders. | wikipedia.org |

| N-Arylation/Heterocyclic Substitution | UV-5 variants with pyridine (B92270) or pyrimidine | Can dramatically increase potency by interacting with additional subsites in the enzyme active site. | nih.govacs.org |

| Creation of Divalent/Multivalent Structures | Iminosugar clusters | Often leads to a significant increase in inhibitory potency and selectivity due to enhanced binding avidity. | nih.govnih.gov |

| Formation of Bicyclic Structures | sp2-Iminosugars | Provides a rigid scaffold that can be finely tuned for selective inhibition and improved pharmacological properties. | nih.govcsic.es |

Exploration of New Glycosidase Targets and Undiscovered Biological Pathways

While the initial focus for iminosugars was on inhibiting intestinal α-glucosidases for diabetes treatment, research has expanded to a much broader range of biological targets and pathways. capes.gov.brnih.govrsc.org The ability of these compounds to interfere with carbohydrate processing makes them relevant to numerous diseases.

Future research is actively exploring:

Glycosyltransferases: Beyond enzymes that break down glycosidic bonds (glycosidases), iminosugars are also being investigated as inhibitors of glycosyltransferases, the enzymes that synthesize oligosaccharides and glycoconjugates. rsc.org Selective inhibition of glycosyltransferases involved in cancer cell wall biosynthesis or bacterial biofilm formation could lead to novel anti-cancer and anti-infective agents. rsc.org

Viral Infections: Many enveloped viruses, including Flaviviridae (e.g., Dengue, Zika) and Coronaviridae (e.g., SARS-CoV-2), rely on the host's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins. nih.govnih.gov Iminosugars that inhibit ER α-glucosidases I and II can disrupt this process, preventing viral maturation and replication. nih.govacs.org This host-targeted approach is a promising strategy for developing broad-spectrum antivirals that are less susceptible to viral mutations. acs.orgnih.gov

Lysosomal Storage Disorders (LSDs): In diseases like Gaucher and Fabry disease, mutations lead to misfolded lysosomal enzymes. Iminosugars can act as pharmacological chaperones to stabilize these enzymes, as discussed further in section 7.5. nih.govresearchgate.net

Cystic Fibrosis: Research has shown that certain iminosugars can help correct the trafficking defect of the F508del-CFTR protein, a common mutation in cystic fibrosis. nih.gov They are thought to interfere with the protein's degradation pathway, allowing more of it to reach the cell surface and function correctly. nih.gov

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis and testing has become a powerful paradigm in modern drug discovery. oncodesign-services.com This synergistic approach significantly accelerates the identification and optimization of lead compounds like 2-(hydroxymethyl)piperidine-3,4,5-triol derivatives.

Computational techniques play a crucial role at multiple stages:

Molecular Docking: This method predicts how an iminosugar derivative will bind to the three-dimensional structure of a target enzyme. researchgate.net It allows researchers to virtually screen large libraries of compounds and prioritize the synthesis of those predicted to have the highest binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time, helping to assess the stability of the interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. oncodesign-services.com These models can then predict the activity of new, unsynthesized derivatives.

This computational-experimental synergy creates a feedback loop: computational models guide the design of new derivatives, which are then synthesized and tested experimentally. The resulting data is used to refine the computational models, leading to a more efficient and rational drug design process. oncodesign-services.comtandfonline.comresearchgate.net This approach was successfully used to rationally design potent iminosugar-based inhibitors of SARS-CoV-2. tandfonline.com

Role in Chemical Biology and Advanced Therapeutic Agent Design

Beyond their direct therapeutic potential, iminosugars are invaluable tools for chemical biology, enabling the study of complex biological processes. nih.gov Their ability to selectively modulate the function of carbohydrate-processing enzymes makes them ideal for dissecting cellular pathways.

Key applications in this area include:

Chemical Probes: Iminosugars are used as chemical probes to investigate the roles of specific glycosidases in living systems. nih.govyoutube.com Derivatives can be synthesized with reporter tags (e.g., fluorescent labels) or photo-activatable cross-linkers to allow for the visualization and identification of enzyme targets within a cell lysate. nih.gov These probes are essential for target validation and understanding the downstream effects of enzyme inhibition. youtube.com

Pharmacological Chaperones (PCs): One of the most sophisticated applications of iminosugars is their use as pharmacological chaperones for treating lysosomal storage disorders (LSDs). nih.govnih.govresearchgate.net In many LSDs, a genetic mutation causes a specific lysosomal enzyme to misfold in the endoplasmic reticulum (ER), leading to its premature degradation. nih.gov PCs are small molecule inhibitors, like certain iminosugar derivatives, that can bind to the misfolded enzyme in the ER. nih.govacs.org This binding stabilizes the enzyme's correct conformation, allowing it to pass the cell's quality control checks and be trafficked to the lysosome, where it can perform its function. nih.govnih.gov A critical design feature is pH sensitivity; ideally, the chaperone binds tightly at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, freeing the enzyme to act on its substrate. nih.govacs.org

The design of advanced therapeutic agents continues to evolve, with current efforts focused on creating sp2-iminosugars with rigid bicyclic structures for enhanced selectivity and developing multivalent compounds to achieve superior potency and unique biological activities. nih.govnih.govcsic.es These innovative approaches ensure that 2-(hydroxymethyl)piperidine-3,4,5-triol and its analogs will remain at the forefront of chemical biology and drug discovery.

Q & A

Q. What methodologies are recommended for analyzing the compound’s environmental impact in laboratory waste streams?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) and biodegradability tests (OECD 301F). Use LC-MS/MS to quantify residual concentrations in wastewater and model bioaccumulation potential with EPI Suite software .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。